molecular formula C13H22ClN B1485217 [2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride CAS No. 2098061-90-4

[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride

Cat. No.: B1485217
CAS No.: 2098061-90-4
M. Wt: 227.77 g/mol
InChI Key: CHWPPGDGJOLMSG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tertiary amine group attached to a propyl chain, which is further substituted with a dimethyl group and a methylphenyl group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride typically involves the alkylation of an appropriate amine precursor with a suitable alkylating agent. One common method is the reaction of 4-methylbenzyl chloride with 2,2-dimethylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates are typically employed in substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amine oxides or other reduced amine derivatives.

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(3-methylphenyl)propylamine hydrochloride
  • 2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride
  • 2,2-Dimethyl-3-(4-ethylphenyl)propylamine hydrochloride

Comparison: Compared to its similar compounds, 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride is unique due to the specific positioning of the methyl group on the phenyl ring. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.

Properties

IUPAC Name

N,2,2-trimethyl-3-(4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-11-5-7-12(8-6-11)9-13(2,3)10-14-4;/h5-8,14H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWPPGDGJOLMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride

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